1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
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Description
1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analysis Techniques
The synthesis of deuterium-labeled compounds, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) , showcases a methodology for creating internal standards for LC–MS analysis, which is critical in pharmacokinetics studies to measure drug absorption and distribution (Liang et al., 2020). This approach underlines the significance of creating labeled variants for analytical purposes, enhancing the precision of biochemical analyses.
Chemical Modifications and Interactions
Research into the reactions of urea with methylolphenols under acidic conditions reveals insights into chemical modifications and potential applications in polymer science (Tomita & Hse, 1992). The formations of various hydroxybenzylurea compounds indicate a pathway for synthesizing new materials with potential applications ranging from biomedical to industrial uses.
Radiolabeling for Imaging
The synthesis of radiolabeled glycogen synthase kinase-3beta (GSK-3β) specific inhibitors for PET studies, such as N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea ([11C]AR-A014418) , demonstrates the application of these compounds in neuroimaging and the study of neurological disorders (Vasdev et al., 2005). Although the specific compound had poor brain penetration, the methodology provides a framework for developing imaging agents for various targets within the central nervous system.
Drug Discovery and Biochemical Evaluation
The synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their evaluation for lipase and α-glucosidase inhibition activities highlight the potential therapeutic applications of these molecules in treating diseases like diabetes and obesity (Bekircan et al., 2015). This approach exemplifies the exploration of urea derivatives in discovering new drugs with specific enzyme inhibition properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-14-6-4-12(5-7-14)9-17-16(22)18-10-13-11-21(20-19-13)15-3-2-8-24-15/h2-8,11H,9-10H2,1H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQKUANAFGKLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.